Isolupalbigenin

Description

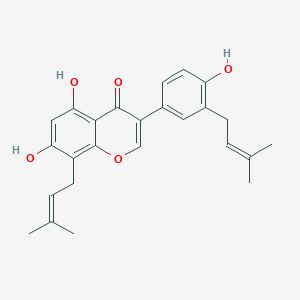

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-25-18(9-6-15(3)4)21(27)12-22(28)23(25)24(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJPTJQFJYNFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolupalbigenin: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community.[1][2] Found in plants such as Ardisia paniculata and Erythrina vogelii, this compound belongs to the larger class of flavonoids, which are well-regarded for their diverse biological activities.[1] Preliminary research has indicated that this compound exhibits promising cytotoxic effects against cancer cell lines, antibacterial properties, and the ability to inhibit nitric oxide (NO) production, suggesting its potential as a lead compound in drug discovery and development.[3][4] This technical guide provides a detailed overview of the physicochemical properties of this compound, standardized experimental protocols for their determination, and visualizations of workflows relevant to its biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₆O₅ | [1][2][3][4][5] |

| Molecular Weight | 406.47 g/mol | [4][5] |

| IUPAC Name | 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | [1] |

| Physical Description | Powder | [3] |

| Boiling Point | 621.5 ± 55.0 °C (Predicted) | [6] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa (Strongest Acidic) | 6.38 (Predicted) | [7] |

| logP | 5.06 (Predicted) | [7] |

| Water Solubility | 0.0028 g/L (Predicted) | [7] |

| Solubility in Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Hydrogen Bond Donor Count | 3 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Rotatable Bond Count | 6 | [7] |

| Polar Surface Area | 86.99 Ų | [7] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of flavonoids like this compound.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)[4]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystalline sample.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range. c. For a more precise measurement, heat the block rapidly to about 15-20°C below the expected melting point. d. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium. e. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting). This range is the melting point.[2][4][8]

-

Purity Assessment: A sharp melting point range (0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2][4]

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The excess solid should be visible. b. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to ensure complete separation of the solid from the supernatant.

-

Quantification: a. Carefully withdraw an aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. c. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnels or vials

-

pH meter

-

Shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

1-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)

Procedure:

-

Solvent Saturation: Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: a. Add a known volume of the pre-saturated aqueous phase and the pre-saturated octanol phase to a separatory funnel or vial. b. Add a small volume of the this compound stock solution. c. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Quantification: a. Carefully sample both the aqueous and the octanol phases. b. Determine the concentration of this compound in each phase using a suitable analytical method like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]

Biological Activity Workflows

The following diagrams illustrate standardized workflows for evaluating the biological activities of this compound.

Caption: Workflow for Determining Antibacterial Activity (MIC & MBC).

Caption: Workflow for Assessing Anti-proliferative Activity (IC50).

Caption: Postulated Mechanism of NO Production Inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. emerypharma.com [emerypharma.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. microchemlab.com [microchemlab.com]

- 8. mt.com [mt.com]

- 9. acdlabs.com [acdlabs.com]

Isolupalbigenin: A Comprehensive Technical Guide to its Natural Source, Isolation from Erythrina subumbrans, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isolupalbigenin, a prenylated flavonoid with significant therapeutic potential. The document details its primary natural source, Erythrina subumbrans, and presents a comprehensive, step-by-step protocol for its extraction and isolation. Furthermore, this guide summarizes the current understanding of its cytotoxic activity, including its interaction with key cellular targets and associated signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.

Natural Source and Significance

This compound is a naturally occurring flavonoid that has been identified in various plant species, with a notable presence in the genus Erythrina. Erythrina subumbrans, a medicinal plant found in regions of sub-Saharan Africa and the Western Ghats of India, has been identified as a significant source of this compound.[1] Traditionally, various parts of E. subumbrans have been used in folk medicine to treat a range of ailments, including microbial infections, inflammation, and cancer.[1] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be attributed to its rich composition of bioactive molecules, including a variety of flavonoids and alkaloids. This compound, in particular, has garnered scientific interest due to its demonstrated cytotoxic activities against several cancer cell lines, including lung, colorectal, leukemia, and notably, breast cancer.[1]

Isolation of this compound from Erythrina subumbrans

The isolation of this compound from the stem bark of Erythrina subumbrans is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed methodology based on established scientific literature.

Experimental Protocol: Extraction and Isolation

2.1.1. Plant Material Preparation: The stem bark of Erythrina subumbrans is collected and air-dried. The dried bark is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2.1.2. Extraction: The powdered stem bark (e.g., 3.0 kg) is subjected to extraction with methanol at room temperature. This process is typically carried out over several days with periodic agitation to ensure thorough extraction of the plant's chemical constituents. The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

2.1.3. Solvent Partitioning: The concentrated methanol extract (e.g., 152.56 g) is suspended in water and sequentially partitioned with solvents of increasing polarity. This fractionation separates compounds based on their solubility.

-

n-Hexane Partitioning: The extract is first partitioned with n-hexane to remove nonpolar compounds such as fats and waxes.

-

Ethyl Acetate Partitioning: The aqueous layer is subsequently partitioned with ethyl acetate (EtOAc). This compound, being a moderately polar flavonoid, will preferentially move into the EtOAc layer. The EtOAc fraction is then collected and concentrated under reduced pressure.

2.1.4. Column Chromatography: The resulting EtOAc extract (e.g., 10.21 g) is subjected to column chromatography for the separation and purification of its components.

-

Stationary Phase: Silica gel is used as the stationary phase.

-

Mobile Phase: A gradient solvent system of n-hexane-EtOAc-Methanol (MeOH) is employed, with a gradually increasing proportion of the polar solvent (EtOAc and then MeOH). This gradient elution allows for the separation of compounds with varying polarities.

-

Fraction Collection: The eluate is collected in numerous small fractions. These fractions are then analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled together. This process typically yields multiple combined fractions (e.g., ten fractions labeled A–J).

2.1.5. Purification of this compound: Further purification of the fractions containing this compound is achieved through repeated column chromatography, potentially using different solvent systems or stationary phases, or through other techniques like preparative HPLC, until a pure compound is obtained.

Quantitative Data: Extraction and Yield

The following table summarizes the quantitative data from a representative isolation of this compound from Erythrina subumbrans.

| Parameter | Value | Reference |

| Starting Plant Material (Dried Stem Bark) | 3.0 kg | [1] |

| Crude Methanol Extract | 152.56 g | [1] |

| Ethyl Acetate (EtOAc) Extract | 10.21 g | [1] |

Note: The final yield of pure this compound is not explicitly stated in the referenced literature but is obtained from the 10.21 g of the EtOAc extract after chromatographic purification.

Characterization of this compound

The structural elucidation of the isolated compound as this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data

While a complete, unified dataset is not available in a single source, the following represents typical spectroscopic data for flavonoids of this class:

-

¹H-NMR and ¹³C-NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide detailed information about the structure, including the placement of the prenyl group and the hydroxylation pattern of the flavonoid core.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.

Biological Activity: Cytotoxicity and Proposed Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 31.62 ± 2.86 | 77.79 ± 7.04 | [1] |

| T47D | Breast Cancer | 54.17 ± 2.69 | 133.27 ± 6.62 | [1] |

| HeLa | Cervical Cancer | 122.16 ± 5.17 | 300.53 ± 12.72 | [1] |

This compound showed no significant toxicity against the normal human Vero cell line.[1]

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic effect of this compound in breast cancer cells, particularly the estrogen receptor-positive (ERα+) MCF-7 cell line, is believed to be mediated through its interaction with the estrogen receptor alpha (ERα).[1] Molecular docking studies suggest that this compound can bind to ERα.[1] In ERα+ breast cancers, the binding of a ligand to ERα can modulate its activity as a transcription factor, influencing the expression of genes involved in cell proliferation, survival, and apoptosis.

The proposed signaling pathway for this compound-induced cytotoxicity in ERα+ breast cancer cells involves the following steps:

-

Binding to ERα: this compound enters the cell and binds to the estrogen receptor alpha.

-

Modulation of ERα Activity: This binding likely alters the conformation of ERα, modulating its ability to regulate gene expression.

-

Downregulation of Anti-Apoptotic Proteins: The altered ERα activity may lead to the downregulation of anti-apoptotic proteins such as Bcl-2.

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, there may be an upregulation of pro-apoptotic proteins like Bax.

-

Caspase Activation: The shift in the balance of pro- and anti-apoptotic proteins can lead to the activation of the caspase cascade, a family of proteases that execute apoptosis.

-

Apoptosis: The activation of caspases results in the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death (apoptosis).

Visualizations

Experimental Workflow

References

A Technical Guide to the Chemical Synthesis of Isolupalbigenin from Genistein

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a proposed synthetic pathway for isolupalbigenin starting from genistein. This route is based on established chemical principles for the synthesis of related prenylated isoflavones. The definitive experimental protocol from the primary literature, "Total synthesis and antibacterial evaluation of lupalbigenin and this compound," could not be accessed. Therefore, the following procedures should be considered illustrative and may require optimization.

Introduction

This compound, a prenylated isoflavone, has garnered interest within the scientific community for its potential therapeutic properties, including cytotoxic activity against various cancer cell lines. Its structural similarity to genistein, a well-studied isoflavone, makes the latter an attractive starting material for its chemical synthesis. This guide provides a comprehensive overview of a proposed synthetic route for this compound from genistein, including detailed experimental protocols, quantitative data, and visualizations of the chemical workflow and a putative biological signaling pathway.

Proposed Chemical Synthesis of this compound from Genistein

The proposed synthesis involves a multi-step process commencing with the protection of the hydroxyl groups of genistein, followed by a strategic O-prenylation and a subsequent Claisen rearrangement to introduce the prenyl groups onto the isoflavone scaffold at the C6 and C3' positions. The final step involves the deprotection of the hydroxyl groups to yield the target molecule, this compound.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound from genistein.

Detailed Experimental Protocols

Step 1: Protection of Genistein

-

Dissolution: Dissolve genistein (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 3 equivalents) to the solution.

-

Addition of Protecting Agent: Add benzyl bromide (3 equivalents) dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the protected genistein.

Step 2: O-Prenylation

-

Dissolution: Dissolve the protected genistein (1 equivalent) in anhydrous acetone.

-

Addition of Base: Add potassium carbonate (K₂CO₃, 2.2 equivalents).

-

Addition of Prenylating Agent: Add prenyl bromide (2.2 equivalents) to the mixture.

-

Reaction: Reflux the reaction mixture for 24 hours.

-

Work-up: Filter the mixture and evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to yield the O-prenylated intermediate.

Step 3: Claisen Rearrangement

-

Reaction Setup: Heat the O-prenylated intermediate neat (without solvent) under a vacuum at 180-200°C for 3 hours.

-

Purification: After cooling, purify the resulting mixture directly by column chromatography on silica gel to isolate the protected 6,3'-diprenylgenistein.

Step 4: Deprotection

-

Dissolution: Dissolve the protected 6,3'-diprenylgenistein (1 equivalent) in a mixture of ethyl acetate and ethanol.

-

Addition of Catalyst: Add 10% Palladium on carbon (Pd/C) to the solution.

-

Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain this compound.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data of this compound

| Parameter | Value |

| Molecular Formula | C₂₅H₂₆O₅ |

| Molecular Weight | 406.47 g/mol |

| ¹H-NMR (CDCl₃, ppm) | Data not available in search results. Requires experimental determination or sourcing from alternative literature. |

| ¹³C-NMR (CDCl₃, ppm) | Data not available in search results. Requires experimental determination or sourcing from alternative literature. |

| High-Resolution MS | Data not available in search results. Requires experimental determination or sourcing from alternative literature. |

Table 2: Biological Activity of this compound

| Cell Line | Assay | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 31.62 ± 2.86 | 77.79 ± 7.04 |

| T47D (Breast Cancer) | Cytotoxicity (MTT) | 54.17 ± 2.69 | 133.27 ± 6.62 |

| HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 122.16 ± 5.17 | 300.53 ± 12.72 |

Putative Biological Signaling Pathway

This compound has been shown to exhibit cytotoxic effects against estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7. This suggests a potential interaction with the estrogen receptor signaling pathway. A plausible mechanism of action involves the binding of this compound to the estrogen receptor alpha (ERα), which may lead to the modulation of downstream gene expression, ultimately resulting in cell cycle arrest and apoptosis.

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Anti-proliferative and Cytotoxic Effects of Isolupalbigenin

Introduction

This compound, a flavonoid compound isolated from the stem bark of Erythrina subumbrans, has emerged as a molecule of interest in oncology research.[1][2] Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[2] This technical guide provides a comprehensive overview of the current scientific data on this compound, focusing on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. The information is curated to support further investigation and potential development of this compound as a therapeutic agent.

Quantitative Data Summary: Cytotoxic Efficacy

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxic activity of this compound has been evaluated against several human cancer cell lines and a normal cell line to determine its potency and selectivity.

Table 1: IC₅₀ Values of this compound and Doxorubicin (Positive Control) against Various Cell Lines. [2]

| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| This compound | MCF-7 | Breast Cancer | 31.62 ± 2.86 | 77.79 ± 7.04 |

| T47D | Breast Cancer | 54.17 ± 2.69 | 133.27 ± 6.62 | |

| HeLa | Cervical Cancer | 122.16 ± 5.17 | 300.53 ± 12.72 | |

| Vero | Normal Kidney | 165.00 ± 11.81 | 405.92 ± 29.05 | |

| Doxorubicin | MCF-7 | Breast Cancer | 19.40 ± 1.67 | 35.59 ± 3.08 |

| T47D | Breast Cancer | 0.17 ± 0.03 | 0.31 ± 0.06 | |

| HeLa | Cervical Cancer | 3.38 ± 0.08 | 6.22 ± 0.14 | |

| Vero | Normal Kidney | 55.35 ± 3.02 | 101.83 ± 5.56 |

Data presented as mean ± standard deviation.

The data indicates that this compound exhibits the highest cytotoxic activity against the MCF-7 breast cancer cell line.[2] Importantly, it shows significantly lower toxicity against the normal Vero cell line, suggesting a degree of selectivity for cancer cells.[1][2]

Experimental Protocols and Methodologies

The following sections detail the key experimental protocols employed in the study of this compound. A generalized workflow is presented below.

References

- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Isolupalbigenin: A Technical Guide to its Antibacterial Activity and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolupalbigenin, a prenylated isoflavonoid, has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of the antibacterial activity and spectrum of this compound. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established methodologies for assessing its antibacterial efficacy, drawing parallels with the closely related and more extensively studied compound, Lupalbigenin. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. This guide details the experimental protocols for determining key parameters such as the Minimum Inhibitory Concentration (MIC) and for elucidating the membrane disruption mechanism. Furthermore, this document provides standardized workflows and data presentation formats to aid researchers in the evaluation of this compound as a potential antibacterial agent.

Antibacterial Spectrum and Efficacy

The antibacterial activity of isoflavonoids like this compound is an active area of research. While specific data on this compound is emerging, studies on the isomeric compound Lupalbigenin have demonstrated potent activity, particularly against Gram-positive bacteria. The spectrum of activity is a critical factor in the development of new antimicrobial agents.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of antibacterial potency.

Note: As of the latest literature review, specific MIC values for this compound against a broad spectrum of bacteria are not extensively documented. The following table is a template for presenting such data and includes illustrative data for the closely related compound, Lupalbigenin, for comparative purposes. Researchers are encouraged to determine the MIC values for this compound empirically.

| Bacterial Strain | Type | Lupalbigenin MIC (µg/mL) [Illustrative] | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 2 | Data not available |

| Bacillus subtilis | Gram-positive | 4 | Data not available |

| Enterococcus faecalis | Gram-positive | 4 | Data not available |

| Escherichia coli | Gram-negative | > 64 | Data not available |

| Pseudomonas aeruginosa | Gram-negative | > 64 | Data not available |

Mechanism of Action: Bacterial Membrane Disruption

Preliminary investigations into the mechanism of action of related prenylated isoflavonoids suggest that their antibacterial effects are primarily due to the disruption of the bacterial cell membrane's integrity.[1] This leads to the leakage of intracellular components and ultimately, cell death. This direct physical disruption is a promising mechanism as it may be less prone to the development of bacterial resistance compared to mechanisms that target specific metabolic pathways.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used to assess the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

3.1.1. Materials

-

This compound stock solution (e.g., in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

3.1.2. Procedure

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

Controls: Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only) on each plate.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Assessment of Bacterial Cell Membrane Disruption

Several assays can be employed to investigate the membrane-disrupting activity of this compound. The following is a common method using the fluorescent probe Propidium Iodide (PI).

3.2.1. Materials

-

This compound

-

Bacterial strains

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) stock solution

-

Fluorometer or fluorescence microscope

3.2.2. Procedure

-

Bacterial Suspension Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with PBS. Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

Treatment with this compound: Add varying concentrations of this compound to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated bacteria).

-

PI Staining: Add PI to each bacterial suspension to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the suspensions at room temperature in the dark for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates that PI has entered the cells through a damaged membrane and intercalated with the DNA.

Visualizing Experimental Workflows and Logical Relationships

To provide a clear and concise understanding of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for MIC Determination via Broth Microdilution.

Caption: Workflow for Assessing Membrane Disruption using Propidium Iodide.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antibacterial agents. The current body of evidence, largely inferred from related compounds, points towards a mechanism of action centered on the disruption of the bacterial cell membrane, a target that may circumvent common resistance mechanisms. However, a significant gap in knowledge exists regarding the specific antibacterial spectrum and potency of this compound.

Future research should prioritize the systematic determination of MIC values for this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Further elucidation of its mechanism of action, including detailed studies on its interaction with bacterial membranes, will be crucial. In vivo efficacy and toxicity studies will also be necessary to translate the in vitro findings into potential therapeutic applications. The protocols and frameworks provided in this guide offer a standardized approach to advance the understanding of this compound's antibacterial properties.

References

In-Depth Technical Guide to the Molecular Structure of Isolupalbigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolupalbigenin is a naturally occurring isoflavone, a class of flavonoids recognized for their potential therapeutic properties. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, physicochemical properties, and detailed spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and biological evaluation, and explores its known mechanisms of action, particularly in the context of cancer research. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents derived from natural products.

Molecular Structure and Chemical Identity

This compound is a prenylated isoflavone, characterized by the presence of two 3-methylbut-2-en-1-yl (prenyl) groups attached to its core isoflavone structure.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₆O₅ | [1][2][3] |

| IUPAC Name | 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one | [1][4] |

| CAS Number | 162616-70-8 | [2][3][5] |

| Molecular Weight | 406.47 g/mol | [1][2][3] |

| Appearance | Yellow powder | [3] |

| Classification | Isoflavone, Flavonoid | [1][6][7] |

| Natural Sources | Cudrania tricuspidata, Erythrina subumbrans, Erythrina poeppigiana, Ardisia paniculata, and Erythrina vogelii | [4][6][7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6][7] |

| Predicted Boiling Point | 621.5±55.0 °C | [2] |

| Predicted Density | 1.246±0.06 g/cm³ | [2] |

| Predicted pKa | 6.53±0.20 | [2] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: NMR Spectroscopic Data for this compound

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Isoflavone Core | ||

| 2 | ~8.0-8.2 (s) | ~152-155 |

| 5 | - | ~162-165 |

| 6 | ~6.2-6.4 (d) | ~98-100 |

| 7 | - | ~164-167 |

| 8 | - | ~105-107 |

| 9 | - | ~157-160 |

| 10 | - | ~115-117 |

| 4 | - | ~175-178 (C=O) |

| Phenyl Group (Ring B) | ||

| 1' | - | ~122-125 |

| 2' | ~7.3-7.5 (d) | ~130-132 |

| 3' | - | ~130-132 |

| 4' | - | ~158-160 |

| 5' | ~6.8-7.0 (d) | ~115-117 |

| 6' | ~7.2-7.4 (dd) | ~118-120 |

| Prenyl Group at C8 | ||

| 1'' | ~3.2-3.4 (d) | ~21-23 |

| 2'' | ~5.1-5.3 (t) | ~122-124 |

| 3'' | - | ~132-134 |

| 4'' | ~1.6-1.8 (s) | ~17-19 |

| 5'' | ~1.6-1.8 (s) | ~25-27 |

| Prenyl Group at C3' | ||

| 1''' | ~3.3-3.5 (d) | ~28-30 |

| 2''' | ~5.2-5.4 (t) | ~123-125 |

| 3''' | - | ~131-133 |

| 4''' | ~1.7-1.9 (s) | ~18-20 |

| 5''' | ~1.7-1.9 (s) | ~25-27 |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The fragmentation pattern observed in tandem MS (MS/MS) provides further structural information, often showing characteristic losses of the prenyl groups.

-

Expected [M+H]⁺: m/z 407.1802

-

Expected [M-H]⁻: m/z 405.1656

Experimental Protocols

Isolation of this compound from Plant Material (General Protocol)

This compound can be isolated from various plant sources, such as the stem bark of Erythrina subumbrans, using column chromatography.[8]

Workflow for Isolation and Purification:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Preparation of Plant Material: The plant material (e.g., stem bark) is air-dried and ground into a fine powder.

-

Extraction: The powdered material is macerated with a suitable organic solvent, such as methanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. For example, partitioning between hexane and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Cytotoxicity Evaluation using MTT Assay

The cytotoxic activity of this compound against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

-

Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-cancer properties being of significant interest.

Table 3: Reported Biological Activities of this compound

| Activity | Cell Line/Model | Key Findings | Reference(s) |

| Anti-proliferative/Cytotoxic | HL-60 (Human promyelocytic leukemia) | IC₅₀ of 5.1 µM. | [2][9] |

| Cytotoxic | MCF-7 (Human breast adenocarcinoma) | IC₅₀ of 31.62 µg/mL. | [8] |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibits direct growth inhibition and enhances methicillin sensitivity. | [7] |

| Enzyme Inhibition | Human glyoxalase I | Shows inhibitory activity. | [7] |

| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Inhibits NO production. | [2] |

Putative Signaling Pathways in Cancer

While the precise molecular mechanisms of this compound are still under investigation, research on structurally similar isoflavones and related compounds suggests potential involvement in key cancer-related signaling pathways. The anti-proliferative and pro-apoptotic effects of isoflavones are often attributed to their ability to modulate pathways that control cell survival, proliferation, and apoptosis.

Potential Signaling Pathways Modulated by this compound:

Caption: Putative signaling pathways targeted by this compound.

Mechanism of Action Insights:

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival. Many natural products exert their anti-cancer effects by inhibiting this pathway, leading to decreased cell proliferation and induction of apoptosis.[10][11]

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in various cancers, promoting cell survival and proliferation. Inhibition of STAT3 phosphorylation and its downstream targets is a key mechanism for the anti-cancer activity of several flavonoids.

Conclusion and Future Directions

This compound is a promising natural isoflavone with demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines. Its molecular structure, characterized by a flavonoid core with two prenyl substitutions, is key to its biological function. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and methodologies for its study.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models.

-

Exploring structure-activity relationships to potentially synthesize more potent and selective analogs for drug development.

This foundational knowledge is critical for advancing this compound from a promising natural compound to a potential therapeutic agent.

References

- 1. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of cancer chemoprevention by soy isoflavone genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolupalbigenin and Its Potential as a Nitric Oxide Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin is a flavonoid, a class of natural compounds renowned for a wide spectrum of biological activities. Within this class, chalcones, in particular, have garnered significant attention for their therapeutic potential, including anti-inflammatory properties. A closely related chalcone, Isoliquiritigenin (ISL), has been more extensively studied and provides a valuable model for understanding the potential mechanisms of this compound. This technical guide synthesizes the available data on the biological activity of these related compounds, with a specific focus on their role as inhibitors of nitric oxide (NO) production, a key mediator in inflammatory processes. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and a critical target for novel anti-inflammatory agents.[1][2][3] This document details the molecular mechanisms, experimental protocols, and quantitative data associated with the inhibition of NO by these chalcones, providing a foundational resource for further research and development.

Quantitative Data on Inhibitory Activity

The anti-inflammatory effects of Isoliquiritigenin (ISL) have been quantified through its ability to inhibit the production of key inflammatory mediators. The following table summarizes the inhibitory effects of ISL on nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as on the expression of their respective synthesizing enzymes, iNOS and cyclooxygenase-2 (COX-2), in various cell models.

| Cell Line | Stimulus | Compound | Concentration | Effect on NO Production | Effect on iNOS Protein Expression | Effect on COX-2 Protein Expression | Reference |

| MAC-T (Bovine Mammary Epithelial) | LPS | Isoliquiritigenin (ISL) | 1, 5, 10 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [4] |

| Chondrocytes | IL-1β (10 ng/ml) | Isorhapontigenin (ISO) | 10, 20 µM | Significant decrease (P < 0.05 vs. IL-1β) | Significant decrease (P < 0.05 vs. IL-1β) | Significant decrease (P < 0.01 vs. IL-1β) | [5] |

| RAW 264.7 (Murine Macrophage) | LPS | Flavokawain A | Not specified | Significant suppression | Significant suppression | Significant suppression | [6] |

| RAW 264.7 (Murine Macrophage) | LPS | Luteolin | IC50: 17.1 µM | Down-regulates iNOS induction | Not specified | Not specified | [7] |

| RAW 264.7 (Murine Macrophage) | LPS | 2',3',5,7-Tetrahydroxyflavone | IC50: 19.7 µM | Down-regulates iNOS induction | Not specified | Not specified | [7] |

Note: Data for Isoliquiritigenin and other related flavonoids are presented due to limited specific quantitative data for this compound in the provided search results. These compounds serve as important functional analogs.

Molecular Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Isoliquiritigenin (ISL) exerts its inhibitory effect on nitric oxide production primarily by targeting the upstream signaling pathways that control the expression of the iNOS gene. The two principal pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[4]

1. Inhibition of the NF-κB Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response.[4] It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[4][8] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate into the nucleus.[8][9][10] Once in the nucleus, NF-κB binds to specific promoter regions of pro-inflammatory genes, including iNOS and COX-2, thereby inducing their transcription.[4][9]

ISL has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[4] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of p65 and subsequent gene expression of iNOS and other inflammatory mediators.[4][11]

2. Modulation of the MAPK Pathway

The MAPK family, comprising key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in regulating inflammatory responses.[4][12][13] These kinases are activated by various stimuli, including LPS, and are involved in a cascade that regulates the transcription of pro-inflammatory genes, often in crosstalk with the NF-κB pathway.[4]

ISL has demonstrated the ability to suppress the LPS-induced phosphorylation of p38, ERK, and JNK in a dose-dependent manner.[4] By inhibiting the activation of these MAPK components, ISL effectively downregulates the signaling cascade that contributes to the expression of iNOS and COX-2, thus reducing the production of NO.[4][6]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Isoliquiritigenin (as a proxy for this compound) and a typical experimental workflow for studying its anti-inflammatory effects.

Caption: NF-κB signaling pathway inhibition by this compound.

Caption: MAPK signaling pathway inhibition by this compound.

Caption: General experimental workflow for assessing NO inhibition.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies on Isoliquiritigenin and related flavonoids, providing a template for investigating the NO inhibitory activity of this compound.

1. Cell Culture and Treatment

-

Cell Lines: Murine macrophage cells (RAW 264.7) or bovine mammary epithelial cells (MAC-T) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL), and incubated for a specified period (typically 24 hours).[5]

2. Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction.[5]

-

Procedure:

-

After the treatment period, collect 50-100 µL of the cell culture supernatant.

-

Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

3. Western Blot Analysis for Protein Expression

-

Objective: To determine the protein levels of iNOS, COX-2, total and phosphorylated forms of MAPK (p38, ERK, JNK), and IκBα.[5][14]

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against iNOS, COX-2, p38, p-p38, IκBα, etc., overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using software like ImageJ, with GAPDH or β-actin used as an internal loading control.[5]

-

4. Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression

-

Objective: To measure the mRNA expression levels of iNOS and COX-2.[14]

-

Procedure:

-

RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform PCR using specific primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Analyze the PCR products by agarose gel electrophoresis and quantify the band intensity. For quantitative real-time PCR (qPCR), use a fluorescent dye (e.g., SYBR Green) to measure the amount of amplified product in real-time.

-

Conclusion

The available evidence, primarily from studies on the closely related chalcone Isoliquiritigenin, strongly suggests that this compound holds significant potential as a nitric oxide inhibitor. Its mechanism of action is rooted in the suppression of iNOS and COX-2 expression through the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.[4] This multifaceted approach makes it a compelling candidate for the development of novel anti-inflammatory therapeutics.

Future research should focus on validating these findings specifically for this compound, including detailed dose-response studies to establish its IC50 for NO inhibition in various cell types and in vivo models of inflammation. Elucidating the precise molecular interactions between this compound and key signaling proteins like IKK and MAP kinases will further refine our understanding of its therapeutic potential. The protocols and data presented in this guide provide a robust framework for embarking on these critical next steps in drug discovery and development.

References

- 1. Plant-derived phenolics as regulators of nitric oxide production in microglia: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 11. Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

In Silico ADMET Prediction for Isolupalbigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Isolupalbigenin, a flavonoid isolated from Erythrina subumbrans. The following sections detail the predicted pharmacokinetic and toxicological properties of this compound, the methodologies used for these predictions, and visual workflows to illustrate the computational processes involved.

Predicted Pharmacokinetic and Drug-Likeness Properties

The drug-likeness of a compound is a qualitative assessment of its potential to be an orally active drug. This is often evaluated using rules like Lipinski's Rule of Five. The pharmacokinetic properties (ADME) determine how the body processes the compound.

Table 1: Predicted Drug-Likeness and Physicochemical Properties of this compound

| Property | Predicted Value | Reference Range/Rule | Status |

| Molecular Weight | 406.45 g/mol | < 500 g/mol (Lipinski) | Compliant |

| LogP (Octanol/Water Partition Coefficient) | 4.16 | ≤ 5 (Lipinski) | Compliant |

| Hydrogen Bond Donors | 3 | ≤ 5 (Lipinski) | Compliant |

| Hydrogen Bond Acceptors | 5 | ≤ 10 (Lipinski) | Compliant |

| Rotatable Bonds | 5 | ≤ 10 | Compliant |

| Topological Polar Surface Area (TPSA) | 87.0 Ų | < 140 Ų | Compliant |

Source: Data derived from computational predictions.

Table 2: Predicted ADME Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | -4.43 | Low |

| Caco-2 Permeability (log Papp) | 0.45 cm/s | Medium |

| Intestinal Absorption (Human) | 90.1% | High |

| P-glycoprotein Substrate | Yes | Potential for efflux |

| Distribution | ||

| VDss (Human) | 0.55 L/kg | Medium |

| Fraction Unbound (Human) | 0.15 | High protein binding |

| BBB Permeability (logBB) | -0.62 | Low |

| CNS Permeability (logPS) | -2.71 | Low |

| Metabolism | ||

| CYP2D6 Substrate | No | Not metabolized by CYP2D6 |

| CYP3A4 Substrate | Yes | Metabolized by CYP3A4 |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | No | No inhibition of CYP2C19 |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | No inhibition of CYP2D6 |

| CYP3A4 Inhibitor | No | No inhibition of CYP3A4 |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.35 | Low |

| Renal OCT2 Substrate | No | Not a substrate for OCT2 |

Source: Data derived from computational predictions using the pkCSM web server.[1]

Predicted Toxicological Profile

The toxicological assessment of a drug candidate is crucial to identify potential adverse effects early in the drug discovery process.

Table 3: Predicted Toxicity Profile of this compound

| Toxicity Endpoint | Prediction | Interpretation |

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| Max. Tolerated Dose (Human) | 0.48 mg/kg/day | Low |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| hERG II Inhibitor | Yes | Potential for cardiotoxicity[1] |

| Oral Rat Acute Toxicity (LD50) | 2.5 mol/kg | Low acute toxicity |

| Oral Rat Chronic Toxicity (LOAEL) | 1.8 mg/kg_bw/day | |

| Hepatotoxicity | No | Unlikely to cause liver damage[1][2] |

| Skin Sensitisation | No | Low risk of skin sensitization |

| Carcinogenicity | No | Unlikely to be carcinogenic[1][2] |

Source: Data derived from computational predictions using the pkCSM web server.[1]

Experimental Protocols: In Silico ADMET Prediction

The ADMET properties of this compound were predicted using the pkCSM web server.[1] This platform utilizes graph-based signatures to represent small molecules and develops predictive models based on a large dataset of experimentally determined ADMET properties.

Principle of the Method

The pkCSM server employs a machine learning approach. The chemical structure of the input molecule (this compound) is converted into a graph-based signature that captures its topological and physicochemical features. These signatures are then used as input for pre-trained predictive models. Each ADMET endpoint has a specific model trained on a curated dataset of compounds with known experimental values.

Workflow for ADMET Prediction

The process for obtaining the in silico ADMET predictions for this compound can be summarized as follows:

-

Input Molecule: The 2D structure of this compound, typically in SMILES (Simplified Molecular Input Line Entry System) format, is submitted to the web server.

-

Descriptor Calculation: The server calculates a set of molecular descriptors from the input structure. These descriptors encode information about the molecule's size, shape, lipophilicity, and hydrogen bonding capacity.

-

Model Prediction: The calculated descriptors are fed into a series of pre-built predictive models for various ADMET endpoints.

-

Output Generation: The server generates a comprehensive report detailing the predicted values for each ADMET parameter.

Visualizations

In Silico ADMET Prediction Workflow

References

- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of Isolupalbigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin, a prenylated isoflavonoid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. Isolated from various plant sources, including Erythrina subumbrans, this natural product has demonstrated a range of biological activities, most notably in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the current state of research on this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action through signaling pathway visualizations. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity

The therapeutic potential of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its cytotoxic and antimicrobial activities.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 31.62 | 77.79 | [1] |

| T47D | Breast Cancer | 54.17 | 133.27 | [1] |

| HeLa | Cervical Cancer | 122.16 | 300.53 | [1] |

| Vero | Normal Kidney (Monkey) | 165.00 | 405.92 | [1] |

| HL-60 | Promyelocytic Leukemia | - | 5.1 | [2] |

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Table 2: Predicted ADMET Properties of this compound

| Property | Prediction | Citation |

| Intestinal Absorption | High | [3] |

| Caco-2 Permeability | Medium | [3] |

| Volume of Distribution (Vd) | Medium | [3] |

| Hepatotoxicity | Unlikely | [3] |

| Carcinogenicity | Unlikely | [3] |

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties were predicted using in silico models.

Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed methodologies for the key experiments cited in the literature.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

Target cancer cell lines (e.g., MCF-7, T47D, HeLa) and a normal cell line (e.g., Vero)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks using Trypsin-EDTA, resuspended in complete medium, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing different concentrations of this compound. A control group receives medium with the same concentration of DMSO used in the highest concentration of the test compound.

-

Incubation: The plates are incubated for a specified period, typically 24-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

DMSO

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in DMSO and serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in MHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Each well of the 96-well plate containing the compound dilutions is inoculated with the bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin

-

LPS from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, LPS (1 µg/mL) is added to each well (except for the negative control) to stimulate NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

Griess Reaction: 100 µL of Griess Reagent (equal parts of Part A and Part B, mixed shortly before use) is added to each well containing the supernatant.

-

Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its therapeutic effects are still under investigation. However, based on its structural similarity to other isoflavonoids and preliminary in silico and in vitro data, several putative signaling pathways can be proposed.

Putative Modulation of Estrogen Receptor Alpha (ERα) Signaling

In silico molecular docking studies have suggested that this compound can bind to the estrogen receptor alpha (ERα).[3] This interaction could potentially modulate the downstream signaling cascade, which plays a crucial role in the proliferation of certain breast cancer cells.

Caption: Putative mechanism of this compound modulating ERα signaling.

Hypothesized Inhibition of the NF-κB Signaling Pathway

Many flavonoids are known to possess anti-inflammatory properties through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Given that this compound inhibits nitric oxide production, a process often regulated by NF-κB, it is plausible that it may also target this pathway.

References

- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method for the Quantification of Isolupalbigenin in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Isolupalbigenin is a prenylated flavonoid found in various plant species, which has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in complex plant matrices is essential for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[1] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the reliable quantification of this compound in plant extracts. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

2. Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. Compounds are separated based on their hydrophobicity. This compound, being a relatively nonpolar flavonoid, is retained on the C18 column and is eluted by a gradient of an organic solvent (methanol or acetonitrile) and acidified water. Detection is performed using a Diode Array Detector (DAD) or a UV-Vis detector at the wavelength of maximum absorbance for this compound.[4] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of an this compound reference standard.[1]

3. Experimental Protocols

3.1. Materials and Reagents

-

Solvents: HPLC grade Methanol, Acetonitrile, and Formic Acid. Ultrapure water.

-

Reference Standard: this compound (purity ≥98%).

-

Plant Material: Dried and finely powdered plant tissue.

3.2. Instrumentation

-

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[5]

-

Data acquisition and processing software.

-

Analytical balance, ultrasonic bath, centrifuge, and vortex mixer.

3.3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.[1] Store all solutions at 4°C, protected from light.[1]

3.4. Sample Preparation: Extraction Protocol

-

Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 20 mL of methanol. For improved extraction efficiency, acidic conditions (e.g., pH 2.5-3.5) can be beneficial.[6]

-

Sonicate the mixture in an ultrasonic bath for 60 minutes at room temperature.[4] Alternative methods like Soxhlet extraction can also be employed.[7]

-

Centrifuge the mixture at 3000 x g for 15 minutes.[8]

-

Collect the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.[1]

-